N-(3-chlorophenyl)-3-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-3-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, a benzofuran moiety, and an amide linkage. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-3-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-1-benzofuran-2-carboxamide typically involves multiple steps:
Formation of 5-methyl-1-benzofuran-3-yl acetic acid: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Acylation Reaction: The 5-methyl-1-benzofuran-3-yl acetic acid is then acylated using acyl chlorides or anhydrides to form the corresponding acyl derivative.
Amidation: The acyl derivative is reacted with 3-chloroaniline in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final amide product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the amide linkage, converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Used in the development of novel materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism by which N-(3-chlorophenyl)-3-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-1-benzofuran-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amide and benzofuran moieties. These interactions may lead to the modulation of biochemical pathways, resulting in the observed biological activities.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-3-{[(5-methyl-1-benzofuran-2-yl)acetyl]amino}-1-benzofuran-2-carboxamide: Similar structure but with a different substitution pattern on the benzofuran ring.
N-(3-chlorophenyl)-3-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-1-benzofuran-3-carboxamide: Similar structure but with a different position of the carboxamide group.
Uniqueness
N-(3-chlorophenyl)-3-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-1-benzofuran-2-carboxamide is unique due to its specific substitution pattern and the presence of both benzofuran and chlorophenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H19ClN2O4 |
---|---|
Molecular Weight |
458.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-3-[[2-(5-methyl-1-benzofuran-3-yl)acetyl]amino]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C26H19ClN2O4/c1-15-9-10-21-20(11-15)16(14-32-21)12-23(30)29-24-19-7-2-3-8-22(19)33-25(24)26(31)28-18-6-4-5-17(27)13-18/h2-11,13-14H,12H2,1H3,(H,28,31)(H,29,30) |
InChI Key |
ZCEWHJASTYCSKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C2CC(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.